But-2-enedioic acid;2-(1-prop-2-enylindol-3-yl)sulfanylethanamine
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Overview
Description
But-2-enedioic acid;2-(1-prop-2-enylindol-3-yl)sulfanylethanamine is a complex organic compound that combines the structural features of but-2-enedioic acid and an indole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;2-(1-prop-2-enylindol-3-yl)sulfanylethanamine typically involves multi-step organic reactions. One common approach is to start with but-2-enedioic acid and introduce the indole derivative through a series of substitution and addition reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid;2-(1-prop-2-enylindol-3-yl)sulfanylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The indole moiety can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of indole derivatives .
Scientific Research Applications
But-2-enedioic acid;2-(1-prop-2-enylindol-3-yl)sulfanylethanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s indole derivative is of interest for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of but-2-enedioic acid;2-(1-prop-2-enylindol-3-yl)sulfanylethanamine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Butenedioic acid: A simpler dicarboxylic acid with similar structural features.
Fumaric acid: An isomer of butenedioic acid with different chemical properties.
Maleic acid: Another isomer of butenedioic acid, often used in similar chemical reactions.
Uniqueness
But-2-enedioic acid;2-(1-prop-2-enylindol-3-yl)sulfanylethanamine is unique due to the presence of the indole derivative, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
61021-76-9 |
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Molecular Formula |
C17H20N2O4S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
but-2-enedioic acid;2-(1-prop-2-enylindol-3-yl)sulfanylethanamine |
InChI |
InChI=1S/C13H16N2S.C4H4O4/c1-2-8-15-10-13(16-9-7-14)11-5-3-4-6-12(11)15;5-3(6)1-2-4(7)8/h2-6,10H,1,7-9,14H2;1-2H,(H,5,6)(H,7,8) |
InChI Key |
KHLNNLWVWJERTR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=C(C2=CC=CC=C21)SCCN.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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